Thermal Stability and Volatility: Boiling Point Advantage Over O-Benzylhydroxylamine
O-(Benzofuran-2-ylmethyl)hydroxylamine exhibits a substantially higher boiling point than its closest structural analog O-benzylhydroxylamine. The target compound has a calculated boiling point of 311.724 °C at 760 mmHg , whereas O-benzylhydroxylamine (free base) boils at 115–119 °C at 30 mmHg [1], which converts to approximately 238–248 °C at 760 mmHg using standard pressure-temperature nomography. This represents a difference of approximately 63–74 °C, indicating significantly lower volatility for the benzofuran derivative. Reduced volatility translates to diminished evaporative loss during high-temperature reactions, solvent stripping, and prolonged storage, which is a practical advantage in multi-step synthetic sequences and scale-up operations.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 311.724 °C (calculated value) |
| Comparator Or Baseline | O-Benzylhydroxylamine: ~238–248 °C at 760 mmHg (converted from 115–119 °C at 30 mmHg, experimental) |
| Quantified Difference | ~63–74 °C higher for O-(benzofuran-2-ylmethyl)hydroxylamine |
| Conditions | Target: calculated value (ChemSrc); Comparator: experimental free base boiling point at reduced pressure (Encyclopedia of Reagents) |
Why This Matters
Higher boiling point directly reduces reagent loss during solvent evaporation and enables use in higher-temperature reaction conditions without premature volatilization, a key consideration for process chemists scaling reactions.
- [1] Rees, D.C.; Hamilton, N.M. O-Benzylhydroxylamine Hydrochloride. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, 2001. https://doi.org/10.1002/047084289X.rb056. View Source
